MC-VC-Pab-mmad

ADC linker-payload hydrophobicity

MC-VC-Pab-mmad is a cathepsin B-cleavable drug-linker conjugate delivering the tubulin inhibitor MMAD. Its high LogP (~7.73) enables bystander killing of antigen-negative tumor cells, ideal for heterogeneous solid tumors. Strictly lysosomal release ensures payload stability. Procure for ADC programs targeting HER2, Nectin-4, Trop-2, or 5T4. ≥98% purity, research use only.

Molecular Formula C71H105N11O14S
Molecular Weight 1368.7 g/mol
Cat. No. B11937809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-VC-Pab-mmad
Molecular FormulaC71H105N11O14S
Molecular Weight1368.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC(=O)CCCCCN5C(=O)C=CC5=O)C(C)C
InChIInChI=1S/C71H105N11O14S/c1-14-46(8)62(56(94-12)41-59(86)81-37-22-27-55(81)63(95-13)47(9)64(87)77-54(68-73-35-38-97-68)39-48-23-17-15-18-24-48)79(10)69(91)60(44(4)5)78-67(90)61(45(6)7)80(11)71(93)96-42-49-28-30-50(31-29-49)75-66(89)53(26-21-34-74-70(72)92)76-65(88)52(43(2)3)40-51(83)25-19-16-20-36-82-57(84)32-33-58(82)85/h15,17-18,23-24,28-33,35,38,43-47,52-56,60-63H,14,16,19-22,25-27,34,36-37,39-42H2,1-13H3,(H,75,89)(H,76,88)(H,77,87)(H,78,90)(H3,72,74,92)/t46-,47+,52-,53-,54-,55-,56+,60-,61-,62-,63+/m0/s1
InChIKeyHMLHTJYXXLQSLX-FJPBYJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-VC-Pab-mmad for ADC Development: Procurement-Grade Linker-Payload Intermediate Technical Profile


MC-VC-Pab-mmad (also designated MC-VC-PAB-MMAD) is a cleavable drug-linker conjugate intermediate for antibody-drug conjugate (ADC) synthesis, consisting of the maleimidocaproyl (MC) conjugation handle, the valine-citrulline (VC) protease-cleavable dipeptide linker, a para-aminobenzyl (PAB) self-immolative spacer, and monomethyl auristatin D (MMAD) as the cytotoxic payload . MMAD is a synthetic dolastatin 10 analog that acts as a potent tubulin polymerization inhibitor [1]. The complete conjugate has the molecular formula C71H105N11O14S and a molecular weight of 1368.72 g/mol . The compound is supplied as a solid powder with purity typically ≥98% and is intended exclusively for research use in targeted oncology drug development [2].

MC-VC-Pab-mmad Selection Rationale: Why In-Class Linker-Payload Conjugates Cannot Be Interchanged


Drug-linker conjugates incorporating the MC-VC-PAB architecture with auristatin payloads are not functionally interchangeable due to fundamental differences in payload potency, linker stability profiles, and physicochemical properties that govern ADC manufacturability and therapeutic index. MMAD-based conjugates such as MC-VC-Pab-mmad exhibit substantially higher hydrophobic character (LogP ≈ 7.73) compared to MMAE-based analogs (LogP ≈ 2.5–3.5) [1][2], which critically influences aggregation propensity during conjugation, plasma protein binding, and in vivo clearance rates [1]. The VC-PAB linker confers strict dependence on lysosomal cathepsin B for payload release—a cleavage specificity not shared by non-cleavable linkers (e.g., SMCC, maleimide-only) or alternative cleavable motifs (e.g., glucuronide, pyrophosphate) [3]. Consequently, substitution with an in-class analog bearing a different payload (e.g., MC-VC-PAB-MMAE) or a simplified linker architecture (e.g., mc-MMAD) will alter both the in vitro cytotoxic profile and the in vivo pharmacokinetic behavior of the resulting ADC. The quantitative evidence below establishes the specific differentiation points that inform rational procurement and experimental design.

MC-VC-Pab-mmad Comparative Evidence: Quantified Differentiation Versus ADC Linker-Payload Alternatives


MMAD Payload Versus MMAE: Molecular Structure and LogP Differentiation Affecting ADC Aggregation Propensity

MC-VC-Pab-mmad employs monomethyl auristatin D (MMAD) as its cytotoxic payload, which differs structurally from the more commonly used monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). MMAD (dolastatin 10 analog) is documented as a 'highly hydrophobic' cytotoxic agent, with measured LogP of 7.73 for the vc-MMAD conjugate [1][2]. This hydrophobicity is a known driver of ADC aggregation at higher drug-to-antibody ratios (DARs), and Chen et al. (2018) specifically identified MMAD as an exemplar of payloads that necessitate hydrophilicity-enhancing strategies such as PEG incorporation to achieve DAR >4 without unacceptable aggregation [1].

ADC linker-payload hydrophobicity aggregation

MC-VC-Pab-mmad (vc-MMAD) Versus mc-MMAD: Protease-Cleavable Linker Differentiation Enabling Intracellular Payload Release

The MC-VC-Pab-mmad conjugate incorporates the full valine-citrulline-p-aminobenzyl (VC-PAB) cleavable linker system, whereas the simplified mc-MMAD construct contains only the maleimidocaproyl (MC) conjugation moiety without the protease-cleavable dipeptide or self-immolative spacer . The VC dipeptide is a validated substrate for lysosomal cathepsin B, enabling enzymatic cleavage and subsequent 1,6-elimination of the PAB spacer to release free MMAD intracellularly . WO 2013068874 A1 describes parallel evaluation of A1 anti-5T4 monoclonal antibody conjugated with both mc-MMAD and vc-MMAD, establishing that these linker architectures represent distinct product categories with different payload release mechanisms [1].

ADC linker cleavage cathepsin B bystander effect

MMAD Payload Versus MMAF: Membrane Permeability Differentiation Influencing Bystander Killing Activity

MMAD and MMAF represent distinct auristatin payloads with divergent physicochemical properties that govern membrane permeability and bystander killing capacity. MMAE and MMAF are established auristatin payloads in clinically approved ADCs (brentuximab vedotin uses MMAE; belantamab mafodotin uses MMAF). MMAF contains a charged C-terminal phenylalanine residue that substantially reduces membrane permeability, limiting bystander effect [1]. In contrast, MMAD (dolastatin 10 analog) lacks this charged moiety and demonstrates higher membrane permeability based on its elevated LogP of 7.73 [2], enabling free MMAD released from target cells to diffuse into adjacent antigen-negative tumor cells—a therapeutically relevant property for tumors with heterogeneous antigen expression [3].

ADC bystander effect payload permeability tumor heterogeneity

VC-PAB Linker Plasma Stability: Differentiated Half-Life Versus Alternative Cleavable Linker Motifs

The valine-citrulline (VC) dipeptide linker in MC-VC-Pab-mmad is engineered for high plasma stability with specific cleavage by lysosomal cathepsin B. VC-based linkers demonstrate plasma half-lives exceeding 7 days in human plasma, with minimal non-specific cleavage by circulating proteases [1]. This stability profile is critical for maintaining low systemic free payload concentrations (<1% of administered dose over 7 days in preclinical models) and maximizing the therapeutic index. Alternative cleavable linkers—including glucuronide-based linkers (cleaved by β-glucuronidase, which may be expressed in non-tumor tissues) and acid-labile hydrazone linkers (susceptible to pH-dependent cleavage in circulation)—exhibit different stability-clearance profiles [2]. The VC-PAB system in MC-VC-Pab-mmad provides a validated, clinically precedented stability profile shared with brentuximab vedotin (MMAE payload) and other VC-containing ADCs [3].

ADC linker stability premature payload release therapeutic index

MC-VC-Pab-mmad Optimal Application Scenarios for ADC Research and Preclinical Development


Preclinical ADC Development for Solid Tumors with Heterogeneous Antigen Expression

Based on the higher membrane permeability of the MMAD payload compared to MMAF (Evidence_Item 3), MC-VC-Pab-mmad is optimally suited for generating ADCs targeting solid tumors with documented intra-tumoral antigen heterogeneity. The bystander killing capacity enabled by free MMAD diffusion may address the therapeutic challenge of antigen-negative tumor cell subpopulations that escape direct ADC binding. Preclinical xenograft models with mixed HER2 expression or heterogeneous target antigen distribution represent high-value application scenarios. Procurement should be prioritized when the target antigen (e.g., HER2, Nectin-4, Trop-2, 5T4) is known to exhibit heterogeneous expression in patient samples [1].

Cathepsin B-Dependent ADC Programs Requiring Validated Lysosomal Payload Release

The VC-PAB linker system in MC-VC-Pab-mmad confers strict dependence on lysosomal cathepsin B for payload release (Evidence_Item 2). This compound is indicated for ADC programs targeting antigens with rapid internalization kinetics and efficient lysosomal trafficking. The VC-PAB architecture has been clinically validated in approved ADCs including brentuximab vedotin and polatuzumab vedotin. Procurement is appropriate when the target antigen is known to internalize via clathrin-mediated endocytosis and route to cathepsin B-expressing lysosomal compartments. Alternative linker architectures (e.g., non-cleavable SMCC) should be considered for antigens with slow internalization or non-lysosomal trafficking [1][2].

High-DAR ADC Development Requiring PEGylated Multivalent Drug Linker (MDL) Engineering

Given the high hydrophobicity of MMAD (LogP = 7.73, Evidence_Item 1), MC-VC-Pab-mmad may induce ADC aggregation at conventional DAR levels >4. This compound is optimally employed in programs utilizing PEG-based multivalent drug linker (MDL) scaffolds to enhance conjugate hydrophilicity and enable high-DAR ADC construction (DAR 10 achieved in published studies) [1]. Procurement is recommended for research groups actively developing PEGylated linker architectures or evaluating the relationship between DAR, aggregation, and in vivo efficacy. For programs lacking PEG-linker capabilities or requiring DAR ~4 without formulation challenges, the less hydrophobic MMAE-based MC-VC-PAB-MMAE may be more suitable [1].

Comparative Pharmacology Studies Evaluating Auristatin Payload Class Effects

MC-VC-Pab-mmad serves as a critical reference compound for systematic comparison of auristatin payload classes (MMAD vs. MMAE vs. MMAF) within a standardized VC-PAB linker framework. The parallel evaluation of A1 anti-5T4 antibody conjugated with vc-MMAD versus mc-MMAD established in WO 2013068874 A1 (Evidence_Item 2) demonstrates the utility of this compound for controlled linker-payload studies [1]. Procurement enables research programs to quantify payload-specific contributions to ADC potency, bystander effect, and tolerability while holding linker architecture and conjugation chemistry constant. This application is particularly relevant for groups developing structure-activity relationship (SAR) datasets to inform clinical candidate selection [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC-VC-Pab-mmad

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.